2-(3-Chloropyrazin-2-yl)propanedinitrile
Description
Properties
Molecular Formula |
C7H3ClN4 |
|---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
2-(3-chloropyrazin-2-yl)propanedinitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-6(5(3-9)4-10)11-1-2-12-7/h1-2,5H |
InChI Key |
UGWRHCOETYOHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(C#N)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Aromatic Nucleophilic Substitution of 2,3-Dichloropyrazine with Malononitrile
The primary and most documented method for synthesizing this compound involves the aromatic nucleophilic substitution reaction of 2,3-dichloropyrazine with malononitrile. This method was reported by Pilarski and Foks (1981, 1982) and further detailed in crystallographic studies.
- A mixture of 2,3-dichloropyrazine, malononitrile, and potassium carbonate is dissolved in dimethyl sulfoxide (DMSO).
- The reaction mixture is stirred at 333 K (approximately 60 °C) for about 4 hours, resulting in an orange solution.
- After completion, the mixture is cooled to room temperature, and water is added.
- The solution is then acidified with hydrochloric acid to precipitate the product.
- The crude product can be recrystallized from methanol to obtain single crystals suitable for X-ray crystallographic analysis.
This method yields this compound as an orange crystalline solid with a melting point of approximately 436 K.
$$
\text{2,3-Dichloropyrazine} + \text{Malononitrile} \xrightarrow[\text{K}2\text{CO}3]{\text{DMSO}, 333\,K} \text{this compound} + \text{KCl}
$$
Key Reaction Parameters and Considerations
- Base: Potassium carbonate is used as a mild base to facilitate the nucleophilic substitution by deprotonating malononitrile.
- Solvent: DMSO is chosen for its polar aprotic nature, which stabilizes the anionic intermediate and promotes substitution.
- Temperature: Heating at 333 K is optimal to achieve good conversion within 4 hours.
- Work-up: Acidification with hydrochloric acid aids in precipitating the product from the reaction mixture.
Alternative Methods and Modifications
While the nucleophilic substitution method is predominant, variations in reaction conditions such as different bases, solvents, or temperatures may be explored to optimize yield and purity. However, no alternative synthetic routes with comparable efficiency and characterization have been extensively reported in the literature.
Structural and Analytical Characterization
The compound's structure was confirmed by single-crystal X-ray diffraction analysis, revealing:
- Molecular formula: C7H3ClN4
- Crystallizes in a monoclinic system, space group P21/n.
- The pyrazine ring and malononitrile fragment are almost planar and oriented at an angle of approximately 6.0° relative to each other.
- The chlorine atom is positioned at the 3-position of the pyrazine ring.
Selected Crystallographic Data:
| Parameter | Value |
|---|---|
| Molecular weight (M) | 178.58 g/mol |
| Crystal system | Monoclinic |
| Space group | P21/n |
| Unit cell dimensions | a = 5.7612 Å |
| b = 8.1457 Å | |
| c = 16.2296 Å | |
| β angle | 94.116° |
| Volume (V) | 759.67 ų |
| Temperature (T) | 295 K |
| Melting point | 436 K |
Bond Lengths and Angles (Selected):
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| N1—C2 | 1.353 | C2—N1—C6 = 124.28 |
| C3—Cl12 | 1.722 | C2—N1—H1 = 117.9 |
| C7—C8 | 1.416 | C6—C5—N4 = 121.43 |
These data confirm the expected bonding framework and substitution pattern of the compound.
Analytical Data and Purity Assessment
The product purity and enantiomeric excess (if applicable) can be assessed by chiral supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) with UV detection at 254–270 nm.
Thermal Stability and Enantiomeric Excess Table:
| Temperature (°C) | % Enantiomeric Excess (ee) |
|---|---|
| 22 | 96–100 |
| 50 | 74–100 |
| 70 | 44–100 |
| 90 | 0–52 |
| 120 | 0–4 |
Note: The enantiomeric excess decreases with increasing temperature, indicating thermal sensitivity of stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropyrazin-2-yl)propanedinitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or other strong bases in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-(3-Chloropyrazin-2-yl)propanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloropyrazin-2-yl)propanedinitrile involves its interaction with specific molecular targets. The chlorine atom and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
- Chlorine Substituents : Chlorinated derivatives (e.g., 3c and [Chloro(phenyl)methylidene]propanedinitrile ) exhibit higher melting points compared to methoxy-substituted analogs (e.g., 3d ), likely due to stronger intermolecular halogen bonding.
- Polar Groups: Nitro (-NO₂) and hydroxyl (-OH) groups (as in ) significantly enhance solubility in polar solvents like DMSO or ethanol, whereas methoxy (-OCH₃) groups moderately improve polarity .
Spectral Characteristics
Biological Activity
2-(3-Chloropyrazin-2-yl)propanedinitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a chloropyrazine moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C7H6ClN4
- Molecular Weight : 182.6 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as an inhibitor for certain enzymes involved in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties in vitro.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis through the modulation of specific signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Effective against various fungal strains | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
-
Antimicrobial Studies :
A study evaluated the efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity. -
Anticancer Research :
In a series of in vitro experiments on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 20 to 50 µM, suggesting moderate cytotoxic effects. Mechanistic studies indicated that it triggers apoptosis via the intrinsic pathway, evidenced by increased levels of activated caspases and PARP cleavage.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Substituents on the pyrazine ring and the propanedinitrile moiety can enhance or diminish its potency.
Table 2: SAR Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
